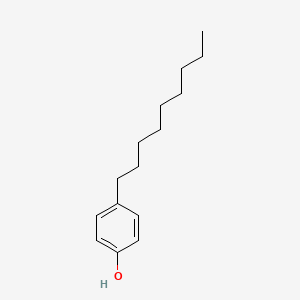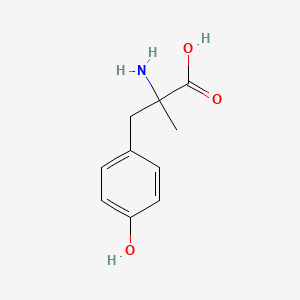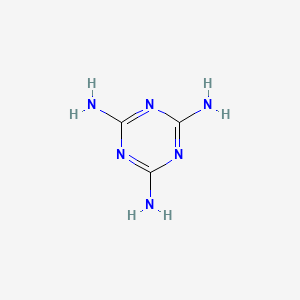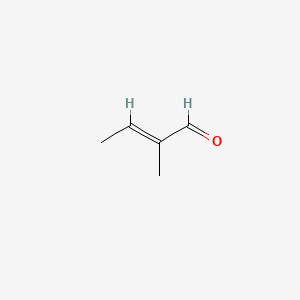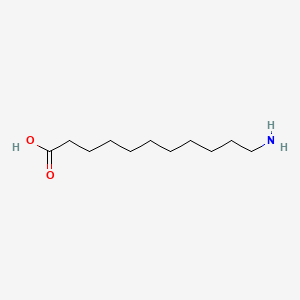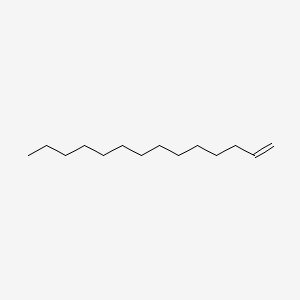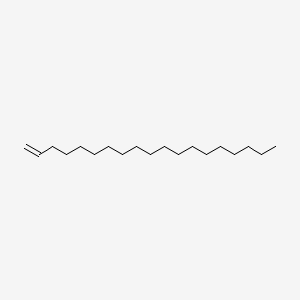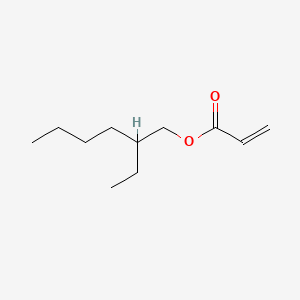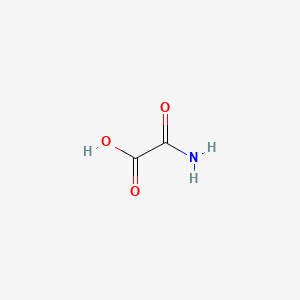
Oxamic acid
Vue d'ensemble
Description
Oxamic acid is an organic compound with the chemical formula NH₂C(O)COOH. It is a white, water-soluble solid and is the monoamide of oxalic acid . This compound is known for its ability to inhibit lactate dehydrogenase A, making it significant in various biochemical applications .
Mécanisme D'action
Target of Action
Oxamic acid primarily targets L-lactate dehydrogenase (LDH) . LDH is an enzyme that catalyzes the conversion of lactate to pyruvate, a critical step in the metabolic pathway of glycolysis. This compound also interacts with other enzymes such as Formate acetyltransferase 1 and D-lactate dehydrogenase .
Mode of Action
This compound inhibits LDH by attaching to the LDH-NADH complex, effectively closing off the active site of the enzyme . This prevents the conversion of lactate to pyruvate, disrupting the normal flow of the glycolytic pathway.
Biochemical Pathways
The primary biochemical pathway affected by this compound is glycolysis . By inhibiting LDH, this compound disrupts the conversion of lactate to pyruvate, a key step in glycolysis. This can lead to an accumulation of lactate and a decrease in pyruvate levels, potentially affecting downstream metabolic processes. This compound can also undergo decarboxylation through a single electron oxidation, resulting in the generation of the reactive carbamoyl radical .
Pharmacokinetics
It’s known that this compound is a small, water-soluble molecule, which suggests it may be readily absorbed and distributed throughout the body .
Result of Action
The inhibition of LDH by this compound leads to a disruption in the normal flow of the glycolytic pathway, potentially affecting energy production within cells . This can have various effects at the molecular and cellular level, depending on the specific cell type and metabolic context. For example, in cancer cells that rely heavily on glycolysis for energy production (a phenomenon known as the Warburg effect), inhibition of LDH by this compound could potentially limit energy production and inhibit cell growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its ability to interact with its target enzymes. Additionally, the presence of other molecules that can bind to LDH may influence the efficacy of this compound. More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of this compound .
Analyse Biochimique
Biochemical Properties
Oxamic acid plays a significant role in biochemical reactions, particularly as an inhibitor of lactate dehydrogenase A . The active site of lactate dehydrogenase (LDH) is closed off once this compound attaches to the LDH - NADH complex, effectively inhibiting it . This interaction with LDH suggests that this compound has a crucial role in regulating the process of glycolysis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation of certain cancer cells . This compound reduces the lactate production of adipose tissue and skeletal muscle and serum lactate levels . It also decreases serum levels of TG, FFA, CRP, IL-6, and TNF-α in db/db mice .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with lactate dehydrogenase (LDH). This compound inhibits LDH by attaching to the LDH-NADH complex, effectively closing off the active site of LDH . This inhibition disrupts the process of glycolysis, altering energy production within the cell .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For instance, the decarboxylation of oxamic acids occurs efficiently under visible light irradiation
Dosage Effects in Animal Models
In animal models, specifically db/db mice, treatment with this compound (350–750 mg/kg of body weight) for 12 weeks was shown to decrease body weight gain and blood glucose and HbA1c levels and improve insulin secretion, the morphology of pancreatic islets, and insulin sensitivity .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycolysis, where it acts as an inhibitor of lactate dehydrogenase (LDH) . By inhibiting LDH, this compound disrupts the conversion of pyruvate into lactate, a key step in the glycolysis pathway .
Transport and Distribution
Given its water-soluble nature , it is likely that this compound can freely diffuse across cellular membranes
Subcellular Localization
Given its role as an inhibitor of lactate dehydrogenase (LDH), it is likely that this compound is present in the cytosol where glycolysis occurs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxamic acid can be synthesized through the reaction of oxalic acid with ammonia. The reaction typically involves heating oxalic acid with aqueous ammonia, resulting in the formation of this compound and water. The reaction can be represented as follows:
C2H2O4+NH3→NH2C(O)COOH+H2O
Industrial Production Methods: Industrial production of this compound often involves the decarboxylation of this compound derivatives through thermal, photochemical, electrochemical, or photoelectrochemical means. This process generates carbamoyl radicals, which can further react to form this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidative decarboxylation to form carbamoyl radicals.
Reduction: It can be reduced to form various amides and other nitrogen-containing compounds.
Substitution: this compound can participate in substitution reactions, particularly with unsaturated systems, to form a wide range of amides.
Common Reagents and Conditions:
Oxidative Decarboxylation: Potassium persulfate (K₂S₂O₈) is commonly used as an oxidizing agent.
Photochemical Reactions: Light sources such as UV light can be used to initiate photochemical reactions.
Electrochemical Reactions: Electrochemical cells can be employed to facilitate the decarboxylation process.
Major Products Formed:
Applications De Recherche Scientifique
Oxamic acid has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Oxalic Acid: The parent compound of oxamic acid, known for its strong acidic properties.
Oxamide: The diamide derivative of oxalic acid.
Oxamate: The conjugate base of this compound, often used in similar biochemical applications.
Uniqueness of this compound: this compound is unique due to its ability to inhibit lactate dehydrogenase A, a property not shared by all its derivatives. This makes it particularly valuable in biochemical and medical research .
Propriétés
IUPAC Name |
oxamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWBFZRMHSNYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060052 | |
| Record name | Oxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | Oxamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16306 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000046 [mmHg] | |
| Record name | Oxamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16306 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
471-47-6, 66257-53-2 | |
| Record name | Oxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxamate (repellent) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066257532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxamic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03940 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-amino-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU60N5OPLG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is oxamic acid considered a potential antimalarial agent?
A1: this compound acts as a competitive inhibitor of lactate dehydrogenase (LDH) [, ]. This enzyme plays a crucial role in the glycolytic pathway of Plasmodium falciparum (pf), the parasite responsible for malaria. By inhibiting pfLDH, this compound disrupts the parasite's energy production, ultimately leading to its demise [].
Q2: Does this compound inhibit mammalian LDH?
A2: While this compound demonstrates inhibitory activity against both pfLDH and mammalian LDH (mLDH), certain this compound derivatives exhibit selectivity for pfLDH. For example, this compound 21 showed a 2-5 fold greater inhibitory effect on pfLDH compared to mLDH [].
Q3: How does metronidazole metabolism relate to this compound?
A3: The anaerobic metabolism of metronidazole, facilitated by intestinal bacteria, leads to the formation of N-(2-hydroxyethyl)-oxamic acid. This metabolite was detected in the urine of rats administered with metronidazole, but not in germ-free rats, indicating the role of gut bacteria in its formation [].
Q4: What is the molecular formula and weight of this compound?
A4: this compound, also known as 2-amino-2-oxoacetic acid or carbamoyl formic acid, has the molecular formula C2H3NO3 and a molecular weight of 89.05 g/mol [].
Q5: What spectroscopic techniques are useful for characterizing this compound?
A5: this compound can be characterized using a variety of spectroscopic techniques, including:
- FT-IR spectroscopy: This technique helps identify functional groups present in the molecule. []
- NMR spectroscopy: Both 1H and 13C NMR can provide information about the structure and environment of hydrogen and carbon atoms in the molecule [, ].
- X-ray powder diffraction: This technique allows for the determination of the crystal structure of this compound, even in its powder form [, ].
Q6: How stable is this compound in drinking water treatment?
A6: this compound has been identified as a byproduct of ozone oxidation during drinking water treatment. While ozone treatment can lead to concentrations as high as 21.3 μg/L, subsequent filtration effectively removes approximately 85%, resulting in average drinking water concentrations of 2 μg/L [].
Q7: What is the role of this compound in urethane synthesis?
A7: Oxamic acids serve as valuable precursors for generating carbamoyl radicals through various methods like thermal, photochemical, electrochemical, or photoelectrochemical means []. These carbamoyl radicals can then add to unsaturated systems, enabling the synthesis of diverse amides. This oxidative decarboxylation of oxamic acids also provides a straightforward route for preparing urethanes, ureas, and thioureas []. Notably, electrochemical conditions allow for urethane synthesis via oxidative decarboxylation of oxamic acids, offering a phosgene-free approach [].
Q8: How are computational methods used to study this compound derivatives?
A8: Computational chemistry plays a significant role in understanding this compound derivatives. Density functional (DF) calculations have been employed to study the conformational preferences of N,N′-1,n-phenylenebis(this compound ethyl ester) molecules []. Additionally, Hartree-Fock self-consistent field calculations, using the ab initio molecular fragment technique, have been performed on phenyloxamic and m-phenylenedioxamic acids to investigate their structure-activity relationships in the context of antiallergy activity [, ].
Q9: How do structural modifications of this compound derivatives impact their antiallergy activity?
A9: Studies have shown that the presence of an this compound moiety in pharmacologically active compounds, such as thiadiazole derivatives, contributes to increased potency and reduced toxicity compared to their oxamide counterparts []. This observation highlights the importance of the this compound group in modulating biological activity [, , , ].
Q10: Are there specific structural features in this compound derivatives that influence their binding to L-T3 receptors?
A10: Research on aryloxamic acids related to L-triiodothyronine (L-T3) revealed that the presence and position of substituents on the aryl ring significantly influence binding affinity to both rat liver nuclear and membrane L-T3 receptors. For instance, methyl-substituted derivatives displayed high potency for the nuclear receptor while exhibiting significantly lower affinity for the membrane receptor [].
Q11: What are the in vivo effects of this compound derivatives on lipid levels?
A11: Certain this compound derivatives, specifically 7f and 23a, have demonstrated promising lipid-lowering effects in rats. These compounds exhibited ED50 values of 20 and 5 μg/kg po, respectively [].
Q12: What is the cardiac safety profile of this compound derivatives 7f and 23a?
A12: In rats, compounds 7f and 23a did not show cardiac side effects at doses as high as 10 and 25 mg/kg po, respectively [].
Q13: How is this compound quantified in environmental samples?
A13: Total Organic Carbon (TOC) analysis is utilized to determine the degree of mineralization of oxalic acid and this compound during catalytic ozonation with expanded graphite [].
Q14: What is the impact of chloride, sulfate, and phosphate ions on oxalic acid degradation during catalytic ozonation with expanded graphite?
A14: The presence of chloride (Cl-), sulfate (SO42-), and phosphate (PO43-) ions has been shown to inhibit the degradation of oxalic acid in a catalytic ozonation system utilizing expanded graphite [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


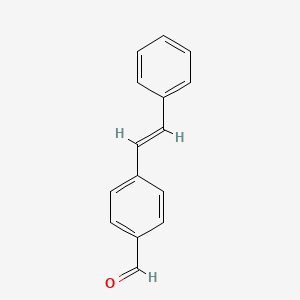
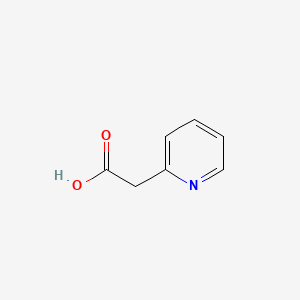
![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B7770398.png)
